4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Overview
Description
4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a thiophene moiety, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a substitution reaction using thiophene derivatives.
Attachment of the Propynyl Group: The propynyl group can be attached through an alkylation reaction using propargyl bromide or similar reagents.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the carboxamide group or the piperidine ring.
Substitution: Substitution reactions may occur at the piperidine ring or the thiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety could lead to sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound could be studied for their potential pharmacological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-((prop-2-yn-1-yloxy)methyl)-N-(phenylmethyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.
4-((prop-2-yn-1-yloxy)methyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with a pyridine group instead of a thiophene moiety.
Uniqueness
The presence of the thiophene moiety in 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(prop-2-ynoxymethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-2-9-19-12-13-5-7-17(8-6-13)15(18)16-11-14-4-3-10-20-14/h1,3-4,10,13H,5-9,11-12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYJESMKIBQXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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